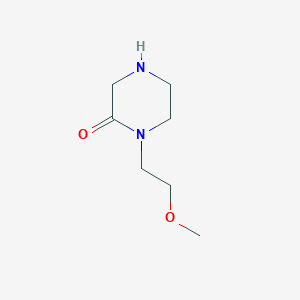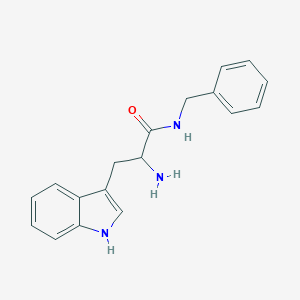![molecular formula C8H15NO2 B067586 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 169867-96-3](/img/structure/B67586.png)
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone, which is an important intermediate in the synthesis of various pharmaceuticals. Tropinone is a colorless crystalline solid that has a melting point of 63-65°C. This compound has attracted significant attention from scientists due to its unique chemical structure and its potential applications in various fields.
作用機序
Tropinone acts as a competitive inhibitor of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor, thereby preventing the activation of the receptor. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions, including digestion, heart rate, and respiratory rate.
Biochemical and physiological effects:
Tropinone has a wide range of biochemical and physiological effects. It has been shown to have anticholinergic, antispasmodic, and mydriatic effects. It also has a stimulant effect on the central nervous system, which can lead to increased alertness and wakefulness. Tropinone has been used in the treatment of various medical conditions, including Parkinson's disease, asthma, and irritable bowel syndrome.
実験室実験の利点と制限
Tropinone has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other reagents. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, tropinone has several limitations. It is toxic and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of tropinone. One potential area of research is the synthesis of new derivatives of tropinone with improved pharmacological properties. Another area of research is the development of new methods for the synthesis of tropinone and its derivatives. Additionally, the use of tropinone in the treatment of various medical conditions continues to be an active area of research. Finally, the study of the biochemical and physiological effects of tropinone and its derivatives could lead to the discovery of new drugs with therapeutic potential.
合成法
Tropinone can be synthesized by several methods, including the Robinson annulation, the Bischler-Napieralski reaction, and the Mannich reaction. The Robinson annulation is the most widely used method for the synthesis of tropinone. This method involves the condensation of acetone with cyclohexanone in the presence of a strong base, such as sodium ethoxide, followed by cyclization of the resulting intermediate to form tropinone.
科学的研究の応用
Tropinone has been extensively studied for its potential applications in the pharmaceutical industry. It is an important intermediate in the synthesis of various drugs, including atropine, scopolamine, and cocaine. Atropine and scopolamine are widely used as anticholinergic drugs, while cocaine is a central nervous system stimulant. Tropinone is also used in the synthesis of various other compounds, including insecticides, herbicides, and fungicides.
特性
CAS番号 |
169867-96-3 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
InChIキー |
AXFFCRVQWFKEBV-DHBOJHSNSA-N |
異性体SMILES |
CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
正規SMILES |
CC(C)C1OCC2C(N2)CO1 |
同義語 |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)




![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

